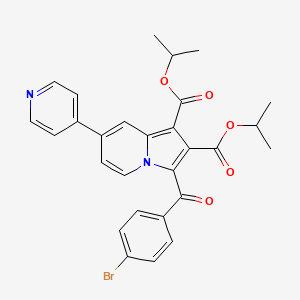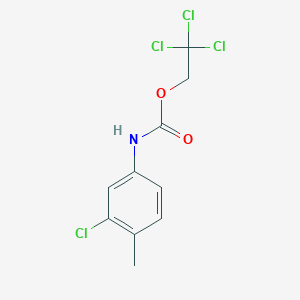
2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate is a chemical compound with the molecular formula C10H9Cl4NO2. It is known for its unique structure, which includes a trichloroethyl group and a chloromethylphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with 3-chloro-4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, where the trichloroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trichloroethyl N-(3-chloro-4-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The trichloroethyl group can undergo hydrolysis to release trichloroethanol, which can further interact with biological pathways. The carbamate linkage is known to inhibit certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroethyl N-(2-chlorophenyl)carbamate
- 2,2,2-Trichloroethyl N-(3-ethylphenyl)carbamate
- 2,2,2-Trichloroethyl N-(2-methoxyphenyl)carbamate
- 2,2,2-Trichloroethyl N-(2,4-dichlorophenyl)carbamate
Uniqueness
Compared to similar compounds, 2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate is unique due to the presence of both a trichloroethyl group and a chloromethylphenyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.
Properties
CAS No. |
108940-70-1 |
|---|---|
Molecular Formula |
C10H9Cl4NO2 |
Molecular Weight |
317.0 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H9Cl4NO2/c1-6-2-3-7(4-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
InChI Key |
GOFZWEWFHMIEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


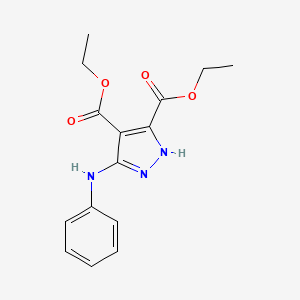
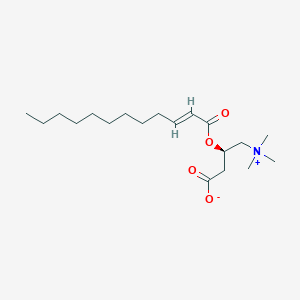

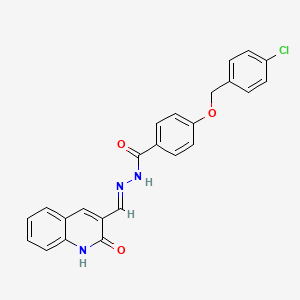
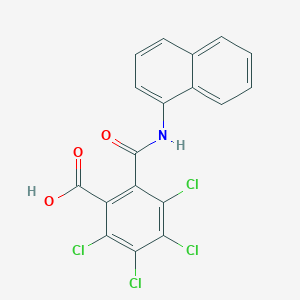

![2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate](/img/structure/B11942067.png)
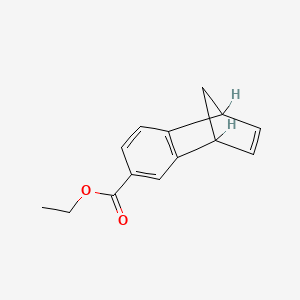
![[4-(4-Methylpent-3-en-1-yl)cyclohex-3-ene-1-sulfonyl]benzene](/img/structure/B11942072.png)
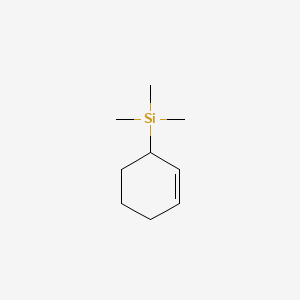


![(2S)-2-[(chloroacetyl)amino]butanedioic acid](/img/structure/B11942096.png)
